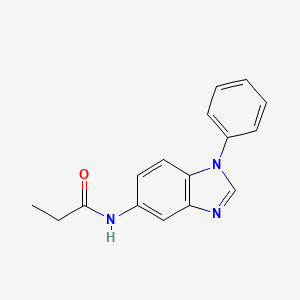![molecular formula C13H12N2OS B5753325 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde](/img/structure/B5753325.png)
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde, also known as MITPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the thiosemicarbazone family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in disease progression. In cancer cells, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In Alzheimer's disease, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to activate the Nrf2/ARE pathway, which is involved in the protection against oxidative stress. In malaria, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the activity of farnesyltransferase, an enzyme involved in the biosynthesis of isoprenoids, which are essential for the growth of the parasite.
Biochemical and Physiological Effects:
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to have a range of biochemical and physiological effects, depending on the specific disease being studied. In cancer cells, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of genes involved in cell cycle regulation. In Alzheimer's disease, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to reduce oxidative stress, increase the expression of antioxidant enzymes, and improve cognitive function. In malaria, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to inhibit the growth of the parasite, reduce the parasitemia, and increase the survival of infected mice.
実験室実験の利点と制限
One advantage of using 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde in lab experiments is its diverse range of biological activities, which makes it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of pure compound. However, one limitation is the lack of clinical studies on the safety and efficacy of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde in humans, which limits its potential for clinical translation.
将来の方向性
There are several future directions for research on 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde. One direction is the investigation of its potential applications in other diseases, such as Parkinson's disease and diabetes. Another direction is the development of more potent and selective analogs of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde, which could improve its efficacy and reduce its toxicity. Additionally, the elucidation of the exact mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde could provide valuable insights into the underlying biology of the diseases it targets.
合成法
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde can be synthesized by the reaction of 2-(1-methyl-1H-imidazol-2-yl)thiosemicarbazide with 3-benzaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This synthesis method has been optimized to produce high yields of pure 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde.
科学的研究の応用
2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been investigated for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been found to protect against beta-amyloid-induced neurotoxicity. In malaria research, 2-[(1-methyl-1H-imidazol-2-yl)thio]-3-phenylacrylaldehyde has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for the disease.
特性
IUPAC Name |
(E)-2-(1-methylimidazol-2-yl)sulfanyl-3-phenylprop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-15-8-7-14-13(15)17-12(10-16)9-11-5-3-2-4-6-11/h2-10H,1H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHIAXKDPPATOF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC(=CC2=CC=CC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S/C(=C/C2=CC=CC=C2)/C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-methylimidazol-2-yl)sulfanyl-3-phenylprop-2-enal | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)
![N-[(9H-fluoren-3-ylamino)carbonothioyl]benzamide](/img/structure/B5753259.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
![N-{4-[N-(2-hydroxybenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B5753283.png)
![N-(2,5-dimethylphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5753303.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5753307.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5753328.png)